molecular formula C23H32N2O6S2 B245547 1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine

1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine

Cat. No. B245547
M. Wt: 496.6 g/mol
InChI Key: DFEHDADDPPJWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine, also known as BMS-204352, is a synthetic compound that has been studied for its potential use in treating various diseases. It belongs to the class of sulfonyl piperazines and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in regulating blood flow and smooth muscle contraction.
Biochemical and physiological effects:
1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine has been found to have several biochemical and physiological effects, including anti-tumor activity, anti-inflammatory effects, and vasodilation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying different diseases and biological processes. However, one of the limitations of using 1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine and its potential side effects.

Synthesis Methods

The synthesis of 1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine involves several steps, starting with the reaction of 4-ethoxy-3-methylphenylamine with 1,4-bis(chloromethyl)benzene to form the intermediate compound. This is then reacted with sodium sulfonate to yield the final product. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anti-tumor activity in several types of cancer cells, including breast, lung, and colon cancer. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.

properties

Molecular Formula

C23H32N2O6S2

Molecular Weight

496.6 g/mol

IUPAC Name

1,4-bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C23H32N2O6S2/c1-6-30-22-10-8-20(14-17(22)3)32(26,27)24-12-13-25(19(5)16-24)33(28,29)21-9-11-23(31-7-2)18(4)15-21/h8-11,14-15,19H,6-7,12-13,16H2,1-5H3

InChI Key

DFEHDADDPPJWSQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=CC(=C(C=C3)OCC)C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=CC(=C(C=C3)OCC)C)C

Origin of Product

United States

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